molecular formula C25H22D4ClN7O3 B1191683 Dabigatran D4 hydrochloride

Dabigatran D4 hydrochloride

Cat. No. B1191683
M. Wt: 512
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dabigatran D4 hydrochloride is deuterium labeled Dabigatran, which is a reversible and selective, direct thrombin inhibitor (DTI) with Ki value of 4.5 nM.

Scientific Research Applications

In Vitro and Ex Vivo Anticoagulant Activity

Dabigatran is a direct thrombin inhibitor (DTI) with significant potential in anticoagulant therapy. It inhibits human thrombin and thrombin-induced platelet aggregation. Dabigatran demonstrates concentration-dependent anticoagulant effects in various species in vitro, including doubling the activated partial thromboplastin time (aPTT), prothrombin time (PT), and ecarin clotting time (ECT) in human platelet-poor plasma (PPP) (Wienen et al., 2007).

Antidote for Dabigatran

A specific antidote for dabigatran, identified as aDabi-Fab, has been developed to counteract the increased risk of bleeding associated with anticoagulation therapy. The antidote binds dabigatran with a significantly higher affinity than it does thrombin, thus rapidly reversing the anticoagulant activity of dabigatran in vivo in a rat model of anticoagulation (Schiele et al., 2013).

Elimination by Hemodialysis

Dabigatran can be substantially eliminated from the central compartment through a 4-hour hemodialysis session. This procedure results in a marked reduction in its anticoagulant activity, making hemodialysis a suitable approach for rapid elimination in emergency situations (Khadzhynov et al., 2013).

Pharmacokinetics in Atrial Fibrillation Patients

The pharmacokinetics of dabigatran in patients with non-valvular atrial fibrillation (AF) were characterized from the RE-LY trial. Key factors affecting the apparent clearance of dabigatran include creatinine clearance, age, sex, and heart failure (Liesenfeld et al., 2011).

Influence of Renal Impairment

Renal impairment significantly increases exposure to dabigatran, correlating with the severity of renal dysfunction. Dabigatran can be partly removed from the plasma by hemodialysis in patients with end-stage renal disease (ESRD) (Stangier et al., 2010).

Comparison with Warfarin in Mechanical Heart Valve Patients

In patients with mechanical heart valves, dabigatran usage resulted in increased rates of thromboembolic and bleeding complications compared to warfarin. This suggests no benefit and an excess risk of using dabigatran in such patients (Eikelboom et al., 2013).

Carboxylesterase-Dependent Hydrolysis

Dabigatran etexilate is hydrolyzed by intestinal CES2 to an intermediate M2 metabolite and then hydrolyzed to dabigatran in the liver by CES1. This indicates a two-step enzymatic process for converting dabigatran etexilate to its active form (Laizure et al., 2014).

Novel Reversible Nonpeptide Inhibitor of Thrombin

Dabigatran's mechanism as a selective, reversible thrombin inhibitor offers a predictable pharmacodynamic response, making it an effective alternative to warfarin in chronic therapy for venous thromboembolism and cardioembolic stroke prevention (Eisert et al., 2010).

Coagulation Assays and Anticoagulant Activity

Dabigatran influences common coagulation assays like APTT, PT, and thrombin time. Understanding its effects on these assays is crucial for interpreting coagulation test results in patients receiving dabigatran therapy (van Ryn et al., 2010).

Pharmacogenetics and Safety

Factors like sex, use of pantoprazole, and polymorphisms in certain genes influence the pharmacokinetics and safety of dabigatran. This information is vital for personalized dabigatran therapy (Zubiaur et al., 2020).

properties

Molecular Formula

C25H22D4ClN7O3

Molecular Weight

512

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.